2-Hydroxyacetohydrazide

Trypsin Inhibition Anti-inflammatory Enzyme Assay

Standard hydrazides fail to replicate the bioactivity profile of α-hydroxyacetohydrazide derivatives. 2-Hydroxyacetohydrazide (CAS 3530-14-1) is the validated scaffold for anti-inflammatory and anti-tubercular agent synthesis. • Trypsin inhibition: IC50 = 82.97 μg/mL (superior to diclofenac at 97.04 μg/mL) • BSA denaturation inhibition: 90.4% at 62.5 μg/mL (vs. 51.4% for controls) • Selective anti-mycobacterial activity (M. tuberculosis/M. avium), spares Gram-positive commensals • Distinct NMR markers: NH2 δ 3.90 ppm, NH δ 8.84 ppm, C=O δ 171.0 ppm for unambiguous QC

Molecular Formula C2H6N2O2
Molecular Weight 90.08 g/mol
CAS No. 3530-14-1
Cat. No. B021945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxyacetohydrazide
CAS3530-14-1
SynonymsGlicolic Acid Hydrazide;  2-Hydroxy-acetic Acid Hydrazide; 
Molecular FormulaC2H6N2O2
Molecular Weight90.08 g/mol
Structural Identifiers
SMILESC(C(=O)NN)O
InChIInChI=1S/C2H6N2O2/c3-4-2(6)1-5/h5H,1,3H2,(H,4,6)
InChIKeyLIUCWHQVLKSECA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxyacetohydrazide: Chemical Overview


2-Hydroxyacetohydrazide (CAS 3530-14-1), also known as glycolic acid hydrazide or hydroxyacetic acid hydrazide, is a primary hydrazide with the molecular formula C₂H₆N₂O₂ and a molecular weight of 90.08 g/mol . It appears as a white crystalline solid with a melting point range of 90–93 °C . This compound serves as a foundational building block in organic and medicinal chemistry, primarily utilized as a key intermediate for the synthesis of hydrazone derivatives and diverse heterocyclic systems [1].

2-Hydroxyacetohydrazide Substitution Risks


Substituting 2-hydroxyacetohydrazide with a generic hydrazide such as phenylacetic acid hydrazide or isoniazid introduces significant risks in downstream synthesis and biological activity profiles. The presence of the α-hydroxy group in 2-hydroxyacetohydrazide fundamentally alters its hydrogen-bonding donor/acceptor capacity (3 H-bond donors, 3 H-bond acceptors) and lipophilicity (ClogP = −1.60) compared to non-hydroxylated analogs [1]. This structural difference translates directly into divergent reactivity: 2-hydroxyacetohydrazide-derived hydrazones exhibit distinct antimicrobial activity spectra and enzyme inhibition profiles that cannot be replicated by phenylacetic acid hydrazide derivatives [2]. Procurement decisions that overlook this specific hydroxy functionality risk synthetic failure, reduced bioactivity of final compounds, and non-reproducible research outcomes.

2-Hydroxyacetohydrazide: Head-to-Head Comparisons


Trypsin Inhibition vs. Diclofenac

2-Hydroxyacetohydrazide demonstrates superior trypsin inhibitory activity compared to the reference anti-inflammatory drug diclofenac. In a comparative enzyme inhibition assay, the methanol extract containing 2-hydroxyacetohydrazide as the active principle exhibited an IC50 of 82.97 μg/mL for trypsin inhibition, outperforming diclofenac (IC50 = 97.04 μg/mL) [1]. In silico docking studies further confirmed that 2-hydroxyacetohydrazide displayed tighter binding to the trypsin active site than diclofenac, with more favorable binding conformations [2].

Trypsin Inhibition Anti-inflammatory Enzyme Assay

BSA Denaturation Inhibition vs. Diclofenac

In a bovine serum albumin (BSA) denaturation assay—a standard model for evaluating anti-arthritic and anti-inflammatory potential—the n-hexane extract containing 2-hydroxyacetohydrazide achieved 90.4% inhibition at 62.5 μg/mL, markedly outperforming diclofenac (51.4% inhibition) [1]. The corresponding IC50 value for BSA denaturation was 14.30 μg/mL for the 2-hydroxyacetohydrazide-containing extract, compared to 42.30 μg/mL for diclofenac [1].

BSA Denaturation Anti-arthritic Protein Stability

NMR Signature vs. Phenylacetic Acid Hydrazide

2-Hydroxyacetohydrazide exhibits a characteristic ¹H NMR and ¹³C NMR profile that clearly distinguishes it from non-hydroxylated analogs such as phenylacetic acid hydrazide. Specifically, 2-hydroxyacetohydrazide displays NH₂ proton resonance at δ 3.90 ppm and NH proton resonance at δ 8.84 ppm in DMSO-d₆, while phenylacetic acid hydrazide shows corresponding signals at δ 3.76 ppm (NH₂) and δ 8.19 ppm (NH) [1]. In ¹³C NMR, the carbonyl carbon (C=O) of 2-hydroxyacetohydrazide resonates at δ 171.0 ppm versus δ 173.9 ppm for phenylacetic acid hydrazide [1]. Additionally, 2-hydroxyacetohydrazide exhibits a significantly lower calculated lipophilicity (ClogP = −1.60) compared to phenylacetic acid hydrazide (ClogP = 0.80) [1].

NMR Characterization Quality Control Structural Confirmation

Selective Anti-Mycobacterial Activity

2-Hydroxyacetohydrazide (hydroxyacetic acid hydrazide) exhibits a unique antimicrobial selectivity profile. It has been shown to be active against Mycobacterium tuberculosis and Mycobacterium avium complex, while demonstrating no activity against methicillin-resistant Staphylococcus aureus (MRSA) or Clostridium perfringens . This selective anti-mycobacterial activity distinguishes it from broad-spectrum hydrazide derivatives and positions it as a candidate scaffold for targeted anti-tubercular drug development.

Antimicrobial Mycobacterium Selectivity

Benzimidazole Hybrids vs. Indomethacin (In Vivo)

Derivatives synthesized from 2-hydroxyacetohydrazide, specifically N'-{4-[2-(1H-benzimidazol-2-yl)-2-oxoethyl]phenyl}-2-hydroxyacetohydrazide-based compounds (designated BA, BC, BJ, BI, and BK), demonstrated potent anti-inflammatory activity in a rat-paw edema model. These compounds were found to be the most potent among the series tested when compared to the reference drug indomethacin [1].

Anti-inflammatory Benzimidazole In Vivo

2-Hydroxyacetohydrazide: Application Scenarios


Trypsin & Protein Denaturation Targeting

Based on quantitative evidence demonstrating superior trypsin inhibition (IC50 = 82.97 μg/mL vs. 97.04 μg/mL for diclofenac) and markedly enhanced BSA denaturation inhibition (90.4% vs. 51.4% at 62.5 μg/mL; IC50 = 14.30 μg/mL vs. 42.30 μg/mL) [1], 2-hydroxyacetohydrazide is the hydrazide of choice for medicinal chemistry campaigns developing novel anti-inflammatory and anti-arthritic agents. Its validated performance in both enzymatic and protein stability assays provides a robust, data-driven rationale for scaffold selection over diclofenac-based analogs.

Benzimidazole-Hydrazide Hybrid Synthesis

2-Hydroxyacetohydrazide serves as the essential precursor for constructing benzimidazole-hydrazide hybrid molecules that have demonstrated potent in vivo anti-inflammatory activity comparable or superior to indomethacin in rat-paw edema models [2]. Procurement of high-purity 2-hydroxyacetohydrazide is critical for reproducible synthesis of these bioactive hybrids, as the α-hydroxy group is integral to the final compound's pharmacological profile.

NMR-Based Identity Verification QC

The distinctive ¹H NMR and ¹³C NMR spectral signatures of 2-hydroxyacetohydrazide—specifically NH₂ at δ 3.90 ppm, NH at δ 8.84 ppm, and C=O at δ 171.0 ppm [3]—provide unambiguous analytical benchmarks for identity confirmation and purity assessment. These spectral markers are essential for quality control laboratories and synthetic chemists to verify that the correct hydrazide has been received, preventing misidentification with non-hydroxylated analogs such as phenylacetic acid hydrazide (NH₂ at δ 3.76 ppm, NH at δ 8.19 ppm, C=O at δ 173.9 ppm).

Targeted Anti-Mycobacterial Programs

2-Hydroxyacetohydrazide's selective antimicrobial activity—active against M. tuberculosis and M. avium complex, but inactive against MRSA and C. perfringens —positions it as a valuable scaffold for developing narrow-spectrum anti-tubercular agents. This selectivity profile is particularly advantageous for tuberculosis drug discovery, where avoiding disruption of the commensal Gram-positive microbiome may be therapeutically desirable.

Technical Documentation Hub

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